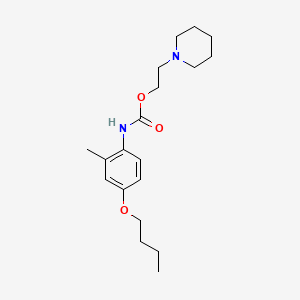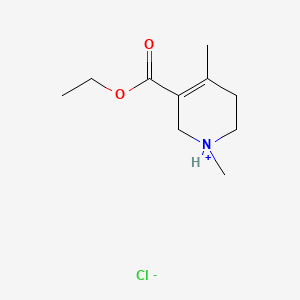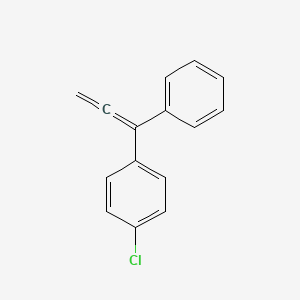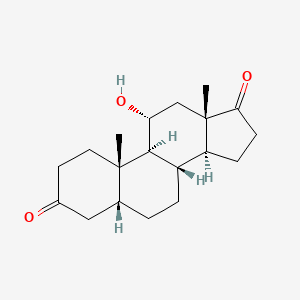![molecular formula C30H32N2P2 B13777226 (1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane CAS No. 72090-83-6](/img/structure/B13777226.png)
(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine. The reaction is carried out under inert conditions to prevent oxidation of the phosphine groups. The process involves the following steps:
Protection of the amine groups: The amine groups of cyclohexane-1,2-diamine are protected using a suitable protecting group.
Phosphination: The protected diamine is then reacted with diphenylphosphine in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its structure.
Substitution: The ligand can participate in substitution reactions, where one of the diphenylphosphino groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and a base.
Major Products Formed
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced forms of the ligand with modified phosphine groups.
Substitution: Substituted ligands with different functional groups.
Aplicaciones Científicas De Investigación
(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is widely used in scientific research, particularly in the following areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to induce enantioselectivity in various reactions, including hydrogenation and hydroformylation.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of chiral drugs, contributing to the production of enantiomerically pure compounds.
Industry: The ligand is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism of action of (1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by the ligand induces enantioselectivity in the reaction. The molecular targets include various metal ions such as palladium, rhodium, and platinum, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane: The enantiomer of the compound, used in similar applications but with opposite chiral induction.
1,2-Bis(diphenylphosphino)ethane (DPPE): A similar ligand but with an ethane backbone instead of cyclohexane.
1,2-Bis(diphenylphosphino)benzene (DPPB): Another similar ligand with a benzene backbone.
Uniqueness
(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is unique due to its cyclohexane backbone, which provides a rigid and well-defined chiral environment. This rigidity enhances its ability to induce high enantioselectivity compared to more flexible ligands like DPPE.
Propiedades
Número CAS |
72090-83-6 |
|---|---|
Fórmula molecular |
C30H32N2P2 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(1S,2S)-1-N,2-N-bis(diphenylphosphanyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C30H32N2P2/c1-5-15-25(16-6-1)33(26-17-7-2-8-18-26)31-29-23-13-14-24-30(29)32-34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-/m0/s1 |
Clave InChI |
CVIZLIDGRKELOD-KYJUHHDHSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCC(C(C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)



![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)




